1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of functional groups like hydroxyethyl and nitrophenyl adds to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazoline derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reaction conditions are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an aminophenyl derivative.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline core can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione:
1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Contains a methoxy group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of both hydroxyethyl and nitrophenyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-10-9-18-14-4-2-1-3-13(14)16(23)17-15(18)11-5-7-12(8-6-11)19(21)22/h5-8,20H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPQCWLYYXUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCO)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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